![molecular formula C11H12OS B14387846 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one CAS No. 88050-68-4](/img/structure/B14387846.png)
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the sulfur atom and the specific arrangement of the carbon atoms contribute to its distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized via a one-pot procedure involving sequential iodation and Suzuki–Miyaura coupling reactions
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient production. The scalability of the synthetic routes and the availability of starting materials play a significant role in the industrial feasibility of producing this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfur atom and the ketone group within its structure makes it susceptible to nucleophilic and electrophilic attacks.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of alcohols or thiols.
Applications De Recherche Scientifique
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and the development of drugs with improved efficacy and selectivity .
In material science, the compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices. Its ability to undergo various chemical modifications further enhances its applicability in designing functional materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom and ketone group play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one can be compared with other similar compounds, such as 3,8-diaryl-2H-cyclohepta[b]furan-2-ones . While both compounds share a similar ring structure, the presence of different heteroatoms (sulfur in the former and oxygen in the latter) leads to distinct chemical properties and reactivity. The unique electronic properties of this compound make it particularly suitable for applications in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
88050-68-4 |
|---|---|
Formule moléculaire |
C11H12OS |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
2,2-dimethyl-3H-cyclohepta[b]thiophen-8-one |
InChI |
InChI=1S/C11H12OS/c1-11(2)7-8-5-3-4-6-9(12)10(8)13-11/h3-6H,7H2,1-2H3 |
Clé InChI |
IWUDWXZJQDNKSD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(S1)C(=O)C=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


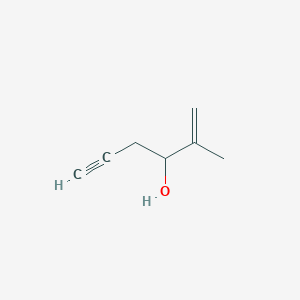
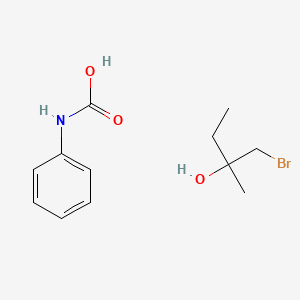


![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
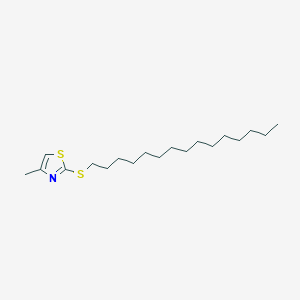
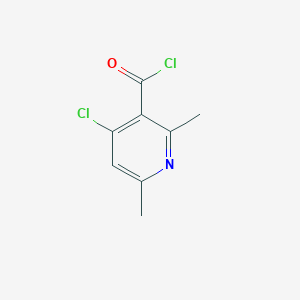
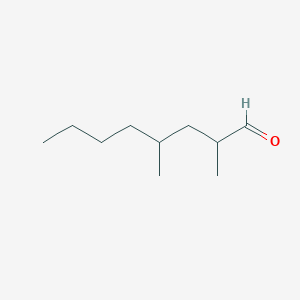


![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
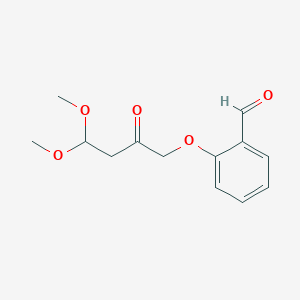
![N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea](/img/structure/B14387852.png)
![Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14387862.png)
